![molecular formula C20H15Cl2FN2O4S B7699924 N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)
N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide, commonly known as Compound X, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
作用机制
The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the production of prostaglandins, which are involved in the inflammatory response. Compound X has also been shown to inhibit the activity of various kinases, such as mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. Additionally, it has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is essential for the formation of new blood vessels.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Compound X has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of Compound X is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, which makes it a promising candidate for the treatment of various diseases. Additionally, it has been shown to exhibit a relatively low toxicity profile, which is essential for the development of safe and effective drugs. However, one of the major limitations of Compound X is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of Compound X. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another potential direction is the study of its potential therapeutic applications in other diseases, such as arthritis and cardiovascular disease. Additionally, the development of more potent derivatives of Compound X could lead to the development of more effective drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanism of action of Compound X and its potential interactions with other drugs.
合成方法
Compound X can be synthesized using a multi-step reaction sequence. The first step involves the synthesis of 4-carbamoylphenylsulfonamide, which is then reacted with 2-methoxy-4-(trifluoromethyl)benzoyl chloride to yield N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
Compound X has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Compound X has also been shown to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis.
属性
IUPAC Name |
2,4-dichloro-N-[5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O4S/c1-29-19-9-7-15(30(27,28)25-14-5-3-13(23)4-6-14)11-18(19)24-20(26)16-8-2-12(21)10-17(16)22/h2-11,25H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPZKYJBBEDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




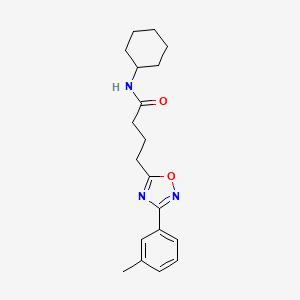
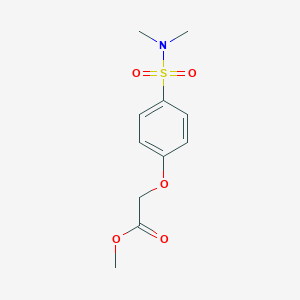
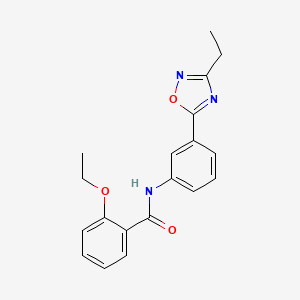
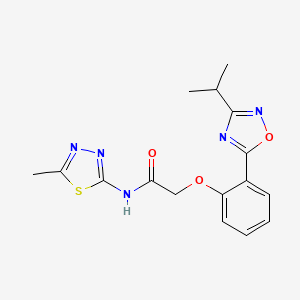


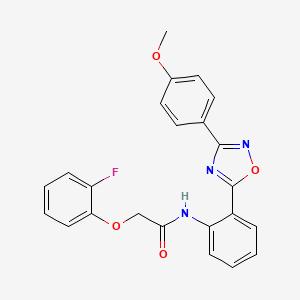


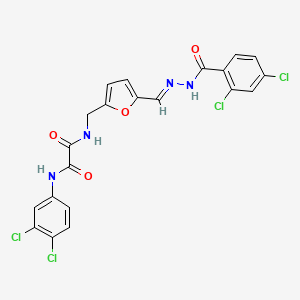
![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)